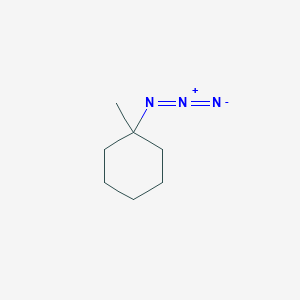

1-Azido-1-methylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22530-83-2 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-azido-1-methylcyclohexane |

InChI |

InChI=1S/C7H13N3/c1-7(9-10-8)5-3-2-4-6-7/h2-6H2,1H3 |

InChI Key |

UTETZECQGJWAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)N=[N+]=[N-] |

Origin of Product |

United States |

Mechanistic Insights into Transformations of 1 Azido 1 Methylcyclohexane

Unimolecular (Sₙ1) and Bimolecular (Sₙ2) Nucleophilic Processes

Nucleophilic substitution reactions involving 1-azido-1-methylcyclohexane can proceed through either unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanisms, each with distinct characteristics and intermediates.

Carbocation Intermediates and Stability

The Sₙ1 pathway is a two-step process that commences with the departure of the azide (B81097) leaving group to form a carbocation intermediate. quora.commasterorganicchemistry.com The rate of this reaction is primarily dependent on the stability of this carbocation. quora.comlibretexts.org In the case of this compound, the resulting carbocation is tertiary, as the positively charged carbon is bonded to three other carbon atoms. quora.com

Tertiary carbocations are significantly more stable than their secondary or primary counterparts due to two main electronic effects:

Inductive Effect: The surrounding alkyl groups donate electron density to the electron-deficient carbocation, thereby delocalizing and stabilizing the positive charge. libretexts.orgkhanacademy.org

Hyperconjugation: The overlap of the filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation further disperses the positive charge. youtube.com

The enhanced stability of the tertiary carbocation intermediate makes the Sₙ1 pathway a favorable route for this compound under appropriate conditions, such as in the presence of a polar protic solvent which can solvate and stabilize the charged intermediate. libretexts.org

| Factor | Influence on Carbocation Stability | Consequence for Sₙ1 Reaction Rate |

| Alkyl Substitution | Tertiary > Secondary > Primary | Increases with increasing substitution |

| Resonance | Stabilizes through charge delocalization | Increases if resonance is possible |

| Solvent Polarity | Polar protic solvents stabilize the carbocation | Increases in polar protic solvents |

Concerted Displacement Mechanisms

In contrast to the stepwise Sₙ1 mechanism, the Sₙ2 reaction proceeds in a single, concerted step. masterorganicchemistry.com Here, the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is characterized by a bimolecular rate-determining step, meaning the rate depends on the concentration of both the substrate and the nucleophile. youtube.com

For this compound, the Sₙ2 pathway is significantly hindered. The tertiary nature of the substrate presents substantial steric hindrance, impeding the backside attack of the nucleophile that is characteristic of the Sₙ2 mechanism. masterorganicchemistry.com Therefore, Sₙ2 reactions are less likely to occur with this compound.

Unimolecular (E1) and Bimolecular (E2) Elimination Pathways

Elimination reactions are another major class of transformations for this compound, often competing with substitution reactions. masterorganicchemistry.com These reactions result in the formation of an alkene.

Stereoelectronic Requirements for Elimination

Both E1 and E2 elimination pathways have specific stereoelectronic requirements.

E1 Reaction: Similar to the Sₙ1 reaction, the E1 mechanism proceeds through a carbocation intermediate. libretexts.org After the leaving group departs, a base removes a proton from an adjacent carbon to form the double bond. libretexts.org The stability of the carbocation is a key factor, and the reaction generally leads to the more stable, more substituted alkene (Zaitsev's rule). libretexts.orglibretexts.org

E2 Reaction: The E2 mechanism is a concerted process where the base removes a proton, and the leaving group departs simultaneously. libretexts.org This pathway requires a specific spatial arrangement of the proton being removed and the leaving group, known as an anti-periplanar conformation. chemistrysteps.com In this arrangement, the hydrogen, the two carbons, and the leaving group lie in the same plane, with the hydrogen and leaving group on opposite sides of the C-C bond. chemistrysteps.com For substituted cyclohexanes, this often means the leaving group must be in an axial position for the E2 elimination to occur efficiently. chemistrysteps.com

Competition with Substitution Reactions

The competition between substitution and elimination is influenced by several factors:

Nature of the Nucleophile/Base: Strong, bulky bases favor elimination, as they can more easily abstract a proton than perform a nucleophilic attack on a sterically hindered carbon. libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.uk

Solvent: The choice of solvent can influence the reaction pathway. For instance, less polar solvents may favor E2, while polar protic solvents can promote Sₙ1 and E1 reactions. chemguide.co.uk

For this compound, a tertiary substrate, elimination reactions are often favored, particularly under conditions with a strong base. vaia.com E1 elimination is a likely competitor to Sₙ1 substitution, especially at higher temperatures. masterorganicchemistry.com

| Reaction Condition | Favors Substitution | Favors Elimination |

| Base/Nucleophile | Weakly basic, good nucleophiles | Strong, sterically hindered bases |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate Structure | Primary > Secondary | Tertiary > Secondary |

| Solvent | Polar aprotic (Sₙ2), Polar protic (Sₙ1) | Less polar solvents (E2) |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functional group in this compound allows it to participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.orgijrpc.com This type of reaction involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. ijrpc.com

The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. wikipedia.org While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regiospecific, yielding the 1,4-disubstituted triazole. organic-chemistry.orgwikipedia.org This reaction is known for its high yield, broad scope, and mild reaction conditions. nih.govuniupo.it Ruthenium-catalyzed versions (RuAAC) can also be employed, which typically yield the 1,5-regioisomer. wikipedia.org

The ability of this compound to undergo these cycloaddition reactions opens up avenues for its use in synthesizing complex molecules and for applications in materials science and bioconjugation. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov For this compound, this reaction provides a reliable method for conjugation to terminal alkynes. The catalytic cycle, which dramatically accelerates the reaction compared to the uncatalyzed thermal process, involves several key steps. organic-chemistry.orgnih.gov

The reaction is initiated by the in situ formation of a copper(I) acetylide from a terminal alkyne. This is followed by the coordination of the copper acetylide to the azide group of this compound. The currently accepted mechanism suggests a stepwise process involving a six-membered copper-containing intermediate, which then rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. nih.govnih.gov The use of a copper catalyst ensures high regioselectivity, exclusively forming the 1,4-isomer. nih.gov

| Reactant A | Reactant B | Catalyst | Product | Regioselectivity |

| This compound | Phenylacetylene | Cu(I) | 1-(1-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted |

| This compound | Propargyl alcohol | Cu(I) | (1-(1-methylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol | 1,4-disubstituted |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative to CuAAC, proceeding without the need for a metal catalyst. nih.govmagtech.com.cn This is particularly advantageous for applications in biological systems where copper toxicity is a concern. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition. nih.gov

When this compound reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), a [3+2] cycloaddition occurs to form a stable triazole product. The reaction is typically fast and can be carried out under mild, physiological conditions. nih.gov The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with more strained systems reacting faster. magtech.com.cnnih.gov

| Reactant A | Reactant B (Cyclooctyne) | Conditions | Product Type |

| This compound | Dibenzocyclooctyne (DBCO) | Room Temperature, Metal-free | Triazole |

| This compound | Bicyclo[6.1.0]nonyne (BCN) | Room Temperature, Metal-free | Triazole |

Schmidt Rearrangement and Related Azide-Initiated Processes

The Schmidt reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound, leading to a rearrangement with the expulsion of dinitrogen gas. wikipedia.orgorganic-chemistry.org While the classical Schmidt reaction utilizes hydrazoic acid, alkyl azides such as this compound can also undergo related intramolecular rearrangements under acidic conditions, particularly if a carbocation can be formed. organic-chemistry.orgchimia.ch

For tertiary alcohols or alkenes that can form a stable tertiary carbocation at the 1-position of the cyclohexane (B81311) ring, treatment with an azide source under acidic conditions can initiate a Schmidt-like rearrangement. organic-chemistry.org In the case of an intramolecular reaction of a molecule containing both the 1-azido-1-methylcyclohexyl moiety and a carbonyl or alcohol group, a variety of nitrogen-containing heterocyclic structures can be accessed. chimia.ch The mechanism involves the migration of one of the alkyl groups from the carbocation to the nitrogen of the azide, followed by loss of N₂ to form an iminium ion, which is then trapped by a nucleophile. libretexts.org

| Starting Material Feature | Acid Catalyst | Key Intermediate | Final Product Type |

| Carbonyl group | H₂SO₄ | Iminodiazonium ion | Lactam (ring expansion) |

| Tertiary alcohol | Triflic Acid | Carbocation | Amine or Imine |

Nitrene Formation and Subsequent Reactivity

The thermal or photochemical decomposition of this compound leads to the extrusion of molecular nitrogen and the formation of a highly reactive intermediate known as a nitrene (1-methylcyclohexylnitrene). rsc.orgscispace.comwikipedia.org Nitrenes are nitrogen analogues of carbenes and exist in two electronic spin states: singlet and triplet. wikipedia.org

The direct photolysis of an azide typically yields the singlet nitrene, which is in an excited state. scispace.com This singlet nitrene can then undergo intersystem crossing to the more stable triplet ground state. wikipedia.org Alternatively, the triplet nitrene can be generated directly through the use of a triplet sensitizer (B1316253) during photolysis. wikipedia.org The thermal decomposition of azides can also produce both singlet and triplet nitrenes, with the reaction pathway often being complex. rsc.orgscispace.com Theoretical studies on similar alkyl azides suggest that the formation of the singlet nitrene is kinetically favored in thermal decompositions. rsc.org

| Generation Method | Primary Nitrene State | Notes |

| Direct Photolysis | Singlet | Can undergo intersystem crossing to triplet state. |

| Photosensitization | Triplet | Utilizes a triplet sensitizer to directly form the triplet nitrene. |

| Thermolysis | Singlet and Triplet | The ratio can depend on reaction conditions. |

The high reactivity of the 1-methylcyclohexylnitrene intermediate drives a variety of subsequent reactions, primarily rearrangements and insertions. wikipedia.org Singlet and triplet nitrenes exhibit different reactivity patterns.

Singlet nitrenes can undergo concerted C-H insertion reactions with retention of stereochemistry. wikipedia.org In the case of 1-methylcyclohexylnitrene, intramolecular C-H insertion into the cyclohexane ring would lead to the formation of bicyclic amines. Rearrangement is also a common pathway for alkyl nitrenes, often involving a 1,2-hydride or 1,2-alkyl shift to form an imine. For 1-methylcyclohexylnitrene, a 1,2-hydride shift from the adjacent methylene (B1212753) group would yield N-(cyclohexylidene)methylamine.

Triplet nitrenes, being radical-like, typically react in a stepwise manner. wikipedia.org They can abstract hydrogen atoms from the solvent or other molecules to form an amine radical, which can then lead to the formation of 1-amino-1-methylcyclohexane. Intermolecular reactions of triplet nitrenes can also lead to dimerization products.

The specific products formed from the decomposition of this compound will depend on the reaction conditions (photochemical vs. thermal, presence of sensitizers, solvent) which dictate the predominant spin state of the nitrene and its subsequent reaction pathway.

Stereochemical Control and Analysis in 1 Azido 1 Methylcyclohexane Chemistry

Stereoselective and Stereospecific Aspects of Substitution Reactions

Substitution reactions at the C1 position of 1-azido-1-methylcyclohexane are heavily influenced by the tertiary nature of the carbon atom bearing the azide (B81097) group. This structural feature largely precludes bimolecular substitution (SN2) pathways and favors unimolecular mechanisms (SN1) that proceed through a carbocation intermediate. masterorganicchemistry.com

Inversion of Configuration and Walden Inversion

The concept of Walden inversion, the complete inversion of a stereogenic center during a reaction, is a hallmark of the SN2 mechanism. wikipedia.orgchemeurope.com In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a predictable and complete inversion of stereochemistry. wikipedia.org However, for this compound, the carbon atom attached to the azide is tertiary and sterically hindered by the methyl group and the cyclohexane (B81311) ring carbons. This steric hindrance prevents the backside attack required for an SN2 reaction. Consequently, a classic Walden inversion is not a feasible pathway for substitution reactions at this center. Any substitution must proceed through an alternative mechanism. libretexts.org

Retention or Racemization Through Carbocation Intermediates

Given the tertiary nature of the substrate, substitution reactions typically proceed via an SN1 mechanism. masterorganicchemistry.com This pathway involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the departure of the leaving group (the azide group, which is released as stable nitrogen gas, N₂) to form a planar, sp²-hybridized tertiary carbocation intermediate (1-methylcyclohexyl cation). masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The incoming nucleophile can then attack the flat carbocation from either face (top or bottom) with roughly equal probability.

If the starting material were chiral, this non-discriminatory attack would lead to a mixture of retention and inversion products, resulting in racemization. Although this compound itself is achiral, the principle remains that the reaction proceeds through a planar intermediate that loses the stereochemical information from the starting material. youtube.com The formation of this carbocation is a common feature connecting SN1 and E1 reactions. masterorganicchemistry.com The stability of this tertiary carbocation is a key driving force for this mechanism. beilstein-journals.org

Diastereoselectivity and Regioselectivity in Elimination Reactions

Elimination reactions of this compound can produce two possible constitutional isomers: the more substituted 1-methylcyclohexene (Zaitsev product) and the less substituted methylenecyclohexane (B74748) (Hofmann product). The mechanism of the elimination, either E2 (bimolecular) or E1 (unimolecular), dictates the regiochemical and stereochemical outcome. libretexts.orglibretexts.org

Conformational Influence on Reaction Outcomes (e.g., Anti-Periplanar Geometry)

The outcome of E2 elimination reactions in cyclohexane systems is famously governed by the need for an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. byjus.comlibretexts.org This means that both the leaving group (azide) and the hydrogen to be eliminated must be in axial positions and on opposite sides of the ring. masterorganicchemistry.com

Conformational Equilibrium: this compound exists as an equilibrium of two chair conformations. To undergo E2 elimination, the azide group must be in an axial position.

Formation of 1-methylcyclohexene: Elimination of an axial proton from C2 or C6 requires the azide at C1 to be axial. This leads to the thermodynamically more stable, trisubstituted Zaitsev product. libretexts.org

Formation of Methylenecyclohexane: Elimination of a proton from the methyl group does not have the same strict geometric constraint and can occur regardless of the ring conformation.

The E2 reaction's regioselectivity is therefore a competition between the formation of the more stable alkene (Zaitsev) and the pathway that is more accessible due to conformational preferences and steric factors. libretexts.orgucalgary.ca In contrast, the E1 reaction proceeds through the same tertiary carbocation intermediate as the SN1 reaction. chemistrysteps.com Deprotonation of this intermediate is generally not under strict stereoelectronic control and overwhelmingly favors the most stable alkene, making E1 reactions highly regioselective for the Zaitsev product. youtube.com

| Reaction Pathway | Stereochemical Requirement | Major Product (Typical) | Minor Product (Typical) |

| E2 Elimination | Anti-periplanar geometry (axial leaving group and axial β-H) masterorganicchemistry.com | 1-Methylcyclohexene | Methylenecyclohexane |

| E1 Elimination | None (proceeds via planar carbocation) chemistrysteps.com | 1-Methylcyclohexene | Methylenecyclohexane |

Stereochemical Outcomes in Cycloaddition Reactions

The azide functional group is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.orgnih.gov When this compound is used in such a reaction, the stereocenter at C1 of the cyclohexane ring is a spectator to the reaction.

The cycloaddition occurs exclusively at the azide moiety and does not affect the configuration of the cyclohexane ring. The stereochemical integrity of the 1-methylcyclohexyl group is maintained in the final triazole product. For example, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this compound would react with a terminal alkyne to yield a single constitutional isomer, a 1,4-disubstituted triazole, with the 1-methylcyclohexyl group attached to the N1 position of the triazole ring. nih.gov The stereochemistry of the reaction is primarily concerned with the regioselectivity of the triazole formation rather than any change in the cyclohexane part of the molecule. libretexts.orglibretexts.org

Conformational Analysis of the Cyclohexane Ring in Azide Reactions

A detailed conformational analysis of this compound is essential to understand its reactivity, particularly in elimination reactions. acs.orgresearchgate.net The stability of the two chair conformers is determined by the steric strain, primarily the 1,3-diaxial interactions experienced by the axial substituents. sapub.orglibretexts.org

The two possible chair conformations are:

Axial Azido (B1232118) / Equatorial Methyl: The azide group is in the more sterically demanding axial position, leading to 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Equatorial Azido / Axial Methyl: The methyl group is in the axial position, leading to its own 1,3-diaxial interactions.

To predict the favored conformation, one must compare the steric bulk (A-values) of the azido (-N₃) and methyl (-CH₃) groups. The A-value for a methyl group is approximately 1.7 kcal/mol. While the A-value for an azido group is less definitively established, it is generally considered to be smaller than that of a methyl group (estimated around 0.5-0.8 kcal/mol) due to its linear shape which minimizes steric clash.

Therefore, the conformation with the bulkier methyl group in the equatorial position and the smaller azide group in the axial position would be significantly destabilized compared to the conformer where the methyl group is axial. However, the general preference is for larger groups to be equatorial. pressbooks.pub Given the significant steric requirement of the methyl group, the predominant conformation at equilibrium will have the methyl group in the equatorial position and the azide group in the axial position. This has profound implications for E2 reactions, as the necessary axial orientation of the azide leaving group is present in the more stable conformer, facilitating elimination to form 1-methylcyclohexene. ucalgary.ca

| Substituent at C1 | Position in Conformer 1 | Position in Conformer 2 | Relative Stability |

| -CH₃ | Equatorial | Axial | Conformer 1 is more stable |

| -N₃ | Axial | Equatorial |

Computational and Theoretical Studies on 1 Azido 1 Methylcyclohexane and Azide Reactivity

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov It has been widely applied to study the mechanisms of reactions involving organic azides, including cycloadditions and decompositions. nih.govresearchgate.net

A key application of DFT in reaction mechanism studies is the characterization of transition states (TSs) and intermediates. researchgate.net For reactions involving azides, such as 1,3-dipolar cycloadditions, DFT calculations can map out the potential energy surface, identifying the structures of the transition states that connect reactants to products. nih.govresearchgate.netirb.hr For instance, in the 1,3-dipolar cycloaddition of azides with alkenes or alkynes, DFT can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. mdpi.com Studies on similar cycloaddition reactions have shown that the geometry of the transition state, including the lengths of the forming bonds, can be precisely calculated, providing a detailed picture of the reaction pathway. irb.hr

| DFT Functional | Common Applications in Azide Chemistry | Reference |

|---|---|---|

| B3LYP | Investigation of regioselectivity in 1,3-dipolar cycloadditions. | nih.gov |

| M06-2X | Studying reaction mechanisms, including stepwise radical-mediated pathways and concerted cycloadditions. | mdpi.com |

| ωB97X-D | Analysis of nonpolar one-step mechanisms in cycloadditions. | researchgate.net |

Beyond identifying stationary points on the potential energy surface, DFT calculations provide crucial information about the energetics of a reaction. This includes the calculation of activation energies (energy barriers) and reaction enthalpies, which determine the kinetics and thermodynamics of a particular transformation. nih.gov For example, in the cycloaddition of azides to guanidine, DFT calculations have been used to determine that the formation of one regioisomeric tetrazole is energetically more favorable than the other, with a significant difference in activation energy. researchgate.netirb.hr

The introduction of different substituents on the azide can influence the reaction energetics. DFT studies have shown that electron-donating or electron-withdrawing groups can alter the activation barriers for cycloaddition reactions, thereby affecting the reaction rate. nih.gov While a specific energetic profile for 1-azido-1-methylcyclohexane is not detailed in the search results, the principles derived from studies on other azides, such as phenyl azide and various alkyl azides, are applicable. researchgate.net These studies demonstrate that DFT can predict how the methyl group and the cyclohexyl ring in this compound would influence its reactivity compared to simpler azides. acs.org

Ab Initio Calculations for Electronic Structure Analysis

Ab initio quantum chemical methods, which are based on first principles without empirical parameterization, offer a high level of theory for studying the electronic structure of molecules. numberanalytics.com These methods are particularly valuable for obtaining accurate descriptions of molecular properties and for benchmarking the results of less computationally expensive methods like DFT. arxiv.org

For organic azides, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), can provide detailed information about the electronic distribution, molecular orbitals, and bonding characteristics. nih.gov A study on 1-azidoalkynes highlighted the importance of electron correlation effects, which are well-described by high-level ab initio methods, for accurately predicting NMR chemical shifts. nih.gov Analysis of the electronic structure helps in understanding the nature of the azide group, which can be represented by resonance structures, and how it influences the reactivity of the molecule. wikipedia.org For this compound, ab initio calculations could precisely describe the electronic environment around the azide functional group and the cyclohexyl ring. researchgate.net

| Property | Significance in Azide Chemistry | Reference |

|---|---|---|

| Molecular Orbitals (HOMO/LUMO) | Understanding frontier molecular orbital interactions in cycloaddition reactions. | nih.gov |

| Electron Density Distribution | Reveals the charge distribution and electrophilic/nucleophilic character of different atomic sites. | acs.org |

| Bonding Analysis | Characterizes the nature of the bonds within the azide group and to the rest of the molecule. | nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including the influence of the solvent and the conformational flexibility of molecules. easychair.orgrsc.org For a molecule like this compound, which possesses a flexible cyclohexyl ring, MD simulations can provide insights into its conformational dynamics. nih.gov

MD simulations can model the interactions between the solute (this compound) and the surrounding solvent molecules, which can significantly impact reaction rates and mechanisms. osti.govresearchgate.netrsc.org The solvent can influence the stability of reactants, transition states, and products through explicit interactions such as hydrogen bonding or through bulk dielectric effects. researchgate.net Studies have shown that MD simulations can be used to characterize the local solvent environment around a reactant and correlate it with reaction outcomes. osti.gov In the case of this compound, MD simulations could be employed to study how different solvents affect the equilibrium between different chair conformations of the cyclohexyl ring and how this might influence the accessibility of the azide group for reaction. nih.gov

Quantum Chemical Modeling of Azide Decomposition and Reactivity

Quantum chemical modeling encompasses a range of theoretical methods used to study the decomposition and reactivity of energetic compounds like organic azides. researchgate.netjlu.edu.cnresearchgate.net The unimolecular decomposition of azides, typically involving the loss of N₂, is a fundamental process that can be investigated in detail using these methods. researchgate.net

Catalytic Methodologies in the Chemistry of 1 Azido 1 Methylcyclohexane Derivatives

Organocatalytic Approaches to Azide (B81097) Synthesis and Reactions

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, avoiding the use of potentially toxic and expensive metals. nih.gov In the context of azide chemistry, organocatalysts have been developed for both the synthesis of azides and for their subsequent reactions.

A highly relevant method for synthesizing tertiary azides like 1-Azido-1-methylcyclohexane is the organocatalytic azidation of tertiary alcohols. For example, B(C₆F₅)₃·H₂O has been shown to catalyze the azidation of a broad range of tertiary aliphatic alcohols. organic-chemistry.org This method provides a direct conversion of 1-methylcyclohexanol (B147175) to this compound.

Another strategy involves the hydroazidation of alkenes. An organic acridinium (B8443388) salt can catalyze the anti-Markovnikov hydroazidation of activated olefins under blue LED irradiation. organic-chemistry.org While this specific method is for activated olefins, it showcases the potential of photoredox organocatalysis in azide synthesis. For the synthesis of β-azido compounds, tertiary amines have been used as organocatalysts for the conjugate addition of azide to α,β-unsaturated carbonyl compounds, a process that can be performed with heterogeneous catalysts for improved sustainability. acs.org The development of organocatalytic methods for direct C-H azidation remains a challenging but highly desirable goal.

Biocatalysis in Azide-Related Synthetic Sequences

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. astrazeneca.com The use of enzymes for the synthesis and transformation of azides is a rapidly developing field.

While no specific enzyme has been reported for the direct synthesis of this compound, significant progress in related areas points to future possibilities. A major breakthrough was the recent discovery of the first natural enzyme, a promiscuous N-nitrosylase named Tri17, capable of de novo azide synthesis by acting on aryl hydrazine (B178648) precursors. berkeley.edunih.gov This discovery opens the door for engineering biosynthetic pathways for azide production.

Furthermore, engineered enzymes, particularly from the cytochrome P450 superfamily, are of great interest for their ability to perform selective C-H bond activation. frontiersin.org These enzymes have been successfully engineered to catalyze C-H oxyfunctionalization and amination reactions on complex molecules. rsc.orgnih.gov The strategies used to evolve P450s for C-H amination, which involves nitrene insertion, could conceptually be adapted for C-H azidation. By engineering the enzyme's active site and cofactor, it may be possible to direct the selective azidation of a substrate like methylcyclohexane (B89554) to produce this compound, offering a green and highly efficient synthetic route.

Photochemical Reactivity of 1 Azido 1 Methylcyclohexane and Organic Azides

Photolysis Mechanisms and Nitrene Generation

The photolysis of organic azides is a fundamental process for generating nitrenes, which are nitrogen analogs of carbenes. wikipedia.orgaakash.ac.in The absorption of light promotes the azide (B81097) to an electronically excited state, leading to the cleavage of the nitrogen-nitrogen bond and the release of dinitrogen gas (N₂), a thermodynamically favorable process. wikipedia.org For alkyl azides, direct photochemical decomposition often leads to the formation of imines. wikipedia.org

In the case of tertiary alkyl azides like 1-azido-1-methylcyclohexane, photolysis initiates the formation of a tertiary alkyl nitrene, 1-methylcyclohexylnitrene. A primary reaction pathway for this nitrene involves a 1,2-hydride or 1,2-alkyl shift, leading to the formation of an imine. Studies on the photolysis of various tertiary alkyl azides have investigated the migratory aptitudes of different alkyl groups. For instance, in the photolysis of 2-substituted 2-butyl azides where the substituent is an aryl group, the ethyl/methyl migration aptitude is in the range of 1.4-1.6. lookchem.com This suggests that in the photolysis of this compound, migration of a methylene (B1212753) group from the cyclohexane (B81311) ring would be competitive with the migration of the methyl group.

The mechanism can be influenced by the presence of triplet sensitizers. Direct photolysis is proposed to proceed through a singlet excited state, potentially leading to a concerted rearrangement without a discrete nitrene intermediate. wikipedia.org However, the use of sensitizers can populate the triplet state of the azide, resulting in the formation of a triplet nitrene. wikipedia.org

Excited States of Azides and Nitrenes

Upon absorption of UV radiation, an organic azide is promoted from its ground state (S₀) to an excited singlet state (S₁). wikipedia.org From this S₁ state, the azide can undergo several processes: fluorescence back to the ground state, intersystem crossing (ISC) to a triplet state (T₁), or dissociation by cleaving the N-N bond to release N₂ and form a singlet nitrene. wikipedia.orgnih.gov The triplet azide can also decompose to form a triplet nitrene and N₂. wikipedia.org

Nitrenes themselves exist in two primary electronic states: a singlet state and a triplet state. aakash.ac.inslideshare.net

Singlet Nitrene : The two non-bonding electrons on the nitrogen atom are paired in the same sp²-hybridized orbital, leaving a p-orbital vacant. Singlet nitrenes are typically formed in the initial photolysis of azides from the singlet excited state and are known to react stereospecifically in addition reactions. aakash.ac.in

Triplet Nitrene : The two non-bonding electrons are in different orbitals with parallel spins, following Hund's rule. The triplet state is generally the ground state for most simple nitrenes. aakash.ac.inwikipedia.org Triplet nitrenes behave as diradicals and their reactions, such as addition to double bonds, are often not stereospecific. aakash.ac.in

The energy difference between the singlet and triplet states can be small, allowing for intersystem crossing between the two nitrene species. wikipedia.org The specific reaction pathway and product distribution are highly dependent on the spin state of the generated nitrene.

| State | Description | Typical Formation Route | Reactivity Characteristic |

| Singlet Azide (S₁) | Electronically excited state of the azide after photon absorption. | Direct UV irradiation. | Can decompose to form a singlet nitrene or undergo intersystem crossing. |

| Triplet Azide (T₁) | Excited state with two unpaired electrons of parallel spin. | Intersystem crossing from S₁ or via triplet sensitizers. | Decomposes to form a triplet nitrene. |

| Singlet Nitrene | Two spin-paired electrons in one orbital, one vacant orbital. | Decomposition of singlet azide. | Stereospecific additions, C-H insertion with retention of configuration. wikipedia.org |

| Triplet Nitrene | Two unpaired electrons in different orbitals. | Decomposition of triplet azide or intersystem crossing from singlet nitrene. | Stepwise, radical-like reactions, non-stereospecific additions. aakash.ac.in |

Photooxidation Pathways of Organic Azides

The photooxidation of organic azides occurs when photolysis is carried out in the presence of oxygen. This process is complex and can proceed through several pathways, often competing with the typical non-oxidative decomposition routes. The primary products of photooxidation can include nitroso and nitro compounds. photobiology.com

The mechanism is not fully elucidated but is thought to involve the reaction of the photogenerated nitrene with molecular oxygen. The key intermediates are believed to be adducts of the nitrene with oxygen in both singlet and triplet states (RNOOS and RNOOT). photobiology.com

Three main pathways for photooxidation have been proposed:

A "non-nitrenic" pathway. photobiology.com

A pathway involving the triplet adduct (RNOOT), which can abstract hydrogen atoms from the solvent to yield a radical N-hydroperoxide. This can then decompose to form a nitroso compound and a hydroxyl radical. photobiology.com

A pathway involving the singlet adduct (RNOOS), which can rearrange to form a nitro compound. photobiology.com

The triplet adduct can also oxidize the initially formed nitroso compound to a nitro compound in secondary reactions. photobiology.com The relative yields of the photooxidation products can be influenced by factors such as the UV light intensity. photobiology.com For example, studies on the photooxidation of nitrophenylazides showed that low-intensity irradiation yielded a mixture of azo, nitroso, nitro, and azoxy compounds, while high-intensity irradiation predominantly produced azo compounds. photobiology.com

Photoinduced Radical Azidation Reactions

Photoinduced radical azidation involves the generation of an azide radical (•N₃), which can then react with various substrates. While this section often focuses on using an external azide source to azidate a photogenerated radical, the photolysis of an azide itself can initiate radical processes. The triplet nitrene, being a diradical, can abstract hydrogen atoms, initiating radical chain reactions. nih.gov

More direct photoinduced radical azidation methods often employ a photocatalyst and an azide source, such as sodium azide or a sulfonyl azide, to functionalize C-H bonds or alkenes. researchgate.netcore.ac.uk For instance, visible-light-promoted radical azidation of tertiary aliphatic C-H bonds has been achieved, demonstrating a powerful method for introducing the azide functionality. researchgate.net These reactions typically proceed via a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical abstracts a hydrogen atom from the substrate, and the resulting carbon-centered radical is then trapped by an azide-transfer agent. researchgate.net

While not a direct outcome of this compound photolysis itself, the chemistry is relevant as the compound contains a tertiary carbon, a site that is susceptible to radical azidation. Free radical processes have proven to be particularly effective for the synthesis of tertiary alkyl azides, which can be challenging to prepare via nucleophilic substitution methods. core.ac.uk

Light-Driven Cycloaddition Chemistry

Organic azides are well-known 1,3-dipoles that participate in cycloaddition reactions, most famously the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.orgwikipedia.org While this reaction is often performed thermally or with metal catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition or CuAAC), light can also be a driving force. wikipedia.orgmasterorganicchemistry.com

Light-driven cycloadditions involving azides can occur through several mechanisms:

Photocatalysis : Visible light can be used to generate the active catalyst, such as Cu(I) from a Cu(II) precursor, which then catalyzes the cycloaddition reaction. psu.edu This allows for spatial and temporal control over the "click" reaction.

Photoisomerization-induced Strain : Some cyclic alkenes can be photoisomerized from a stable cis-isomer to a highly strained and reactive trans-isomer. This strained intermediate can then undergo a rapid, strain-promoted azide-alkyne cycloaddition (SPAAC) in the absence of a catalyst. acs.org

Direct Photoexcitation : The photolysis of azides can generate nitrenes, which can then undergo cycloaddition with alkenes to form aziridines. aakash.ac.innumberanalytics.com The stereochemistry of this addition depends on the spin state of the nitrene. Singlet nitrenes typically add to alkenes in a concerted, stereospecific manner, while triplet nitrenes react in a stepwise, non-stereospecific fashion. aakash.ac.in

For a non-aromatic azide like this compound, the photogenerated 1-methylcyclohexylnitrene could potentially be trapped by an alkene to form a corresponding spiro-aziridine.

| Cycloaddition Type | Driving Force | Azide Role | Key Intermediate(s) | Typical Product |

| Photocatalytic Azide-Alkyne Cycloaddition (CuAAC) | Visible Light | 1,3-dipole | Photocatalyst excited state, Cu(I) species | 1,4-disubstituted 1,2,3-triazole psu.edu |

| Strain-Promoted Azide-Alkene Cycloaddition | UV Light | 1,3-dipole | Photoisomerized strained alkene (trans-cycloalkene) | 1,2,3-Triazoline acs.org |

| Nitrene-Alkene Cycloaddition | UV Light | Nitrene precursor | Singlet or Triplet Nitrene | Aziridine aakash.ac.in |

Electrochemical Transformations Involving 1 Azido 1 Methylcyclohexane and Azide Species

Electrocatalytic Azidation Strategies

Electrocatalysis provides a robust platform for the azidation of C–H bonds by generating reactive intermediates at reduced potentials with enhanced selectivity. rsc.org A key strategy involves the use of earth-abundant metal catalysts, such as manganese, to mediate the azidation of unactivated C(sp³)–H bonds. rsc.orgnih.gov This approach combines the principles of electrosynthesis with transition-metal catalysis to achieve functionalizations that are otherwise difficult.

In a typical manganaelectro-catalyzed C–H azidation, an undivided electrochemical cell is used with graphite (B72142) and platinum electrodes. nih.gov The reaction utilizes sodium azide (B81097) (NaN₃) as the azide source and a manganese complex as the catalyst. The process is characterized by its operational simplicity and high functional group tolerance. The direct electrochemical azidation of activated C(sp³)–H bonds can proceed via anodically formed azidyl radicals, but often with poor chemoselectivity. nih.gov The introduction of a manganese catalyst significantly improves the reaction's efficacy and selectivity, particularly for unactivated tertiary C–H bonds like the one in methylcyclohexane (B89554). rsc.orgnih.gov

The reaction conditions are generally mild, often conducted at room temperature in a mixed solvent system such as acetonitrile (B52724) and acetic acid under a nitrogen atmosphere. nih.gov The selectivity of these reactions is noteworthy; for substrates with multiple C-H bonds, there is a strong preference for the azidation of the most electron-rich and weakest C-H bond, which in the case of methylcyclohexane is the tertiary C–H bond at the C1 position. nih.govnih.gov This intrinsic selectivity obviates the need for directing groups, which are often required in other functionalization methods. nih.govrsc.org

Table 1: Representative Conditions for Manganaelectro-catalyzed C–H Azidation

| Parameter | Condition |

|---|---|

| Catalyst | Manganese(III) salen or porphyrin complex |

| Azide Source | Sodium Azide (NaN₃) |

| Electrodes | Graphite Felt (Anode), Platinum (Cathode) |

| Solvent | Acetonitrile/Acetic Acid (MeCN/AcOH) |

| Temperature | 25 °C |

| Atmosphere | Nitrogen (N₂) |

| Electricity | Constant Current (e.g., 6 mA) |

This table presents typical conditions based on studies of manganaelectro-catalyzed C–H azidation of various alkanes. nih.gov

Electrochemical Generation of Reactive Azide Intermediates

The core of electrochemical azidation lies in the generation of highly reactive azide species from a stable precursor, typically the azide anion (N₃⁻). The azide radical (N₃•) is a key intermediate in these transformations. nih.gov It can be generated through direct anodic oxidation of the azide anion, although this process can be inefficient or unselective. nih.govacs.org

A more controlled and widely applied method involves the use of a mediator or catalyst. In manganaelectro-catalyzed systems, the process is believed to proceed through a manganese(III/IV) catalytic cycle. rsc.orgnih.gov The mechanism involves the anodic oxidation of a Mn(III) species to a higher-valent Mn(IV) species. This potent oxidant can then abstract a hydrogen atom from the tertiary C–H bond of a substrate like methylcyclohexane, generating a transient alkyl radical (the 1-methylcyclohexyl radical).

Simultaneously, the azide anion can coordinate to the manganese center. The resulting alkyl radical is then trapped by the manganese-azide complex in a radical transfer step, forming the final product, 1-azido-1-methylcyclohexane, and regenerating the Mn(III) catalyst, thus completing the catalytic cycle. nih.gov This mediated pathway allows the reaction to proceed under milder conditions than direct oxidation and provides greater control over the reaction's selectivity. rsc.org

Paired Electrocatalysis in C-H Functionalization with Azides

Paired electrolysis represents an advanced electrochemical strategy that utilizes both the anodic and cathodic reactions to contribute to the desired chemical transformation, thereby maximizing efficiency. While specific examples detailing paired electrocatalysis for the synthesis of this compound are not prominent, the principles can be applied to C-H functionalization reactions involving azides.

In a paired electrocatalytic system for C-H azidation, the anode would be used to generate the key reactive species for C-H abstraction and azidation, as described above. For instance, the anodic process could involve the oxidation of a mediator that generates the azide radical or a high-valent metal-oxo species capable of hydrogen atom transfer. nih.gov

Advanced Synthetic Applications of 1 Azido 1 Methylcyclohexane As a Versatile Building Block

A Key Player in Heterocycle Synthesis and Functionalization

The azide (B81097) functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles, and 1-azido-1-methylcyclohexane is no exception. Its primary role in this context is as a 1,3-dipole in cycloaddition reactions, most notably the azide-alkyne cycloaddition, to form triazole rings. The methylcyclohexyl group provides significant steric bulk, which can influence the regioselectivity of these reactions and the properties of the resulting heterocyclic products.

Recent research has demonstrated the utility of organic azides in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. While specific studies detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity pattern of sterically hindered azides suggests its applicability in forming substituted triazoles. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes, which allow for a high degree of control over the reaction outcome. The resulting triazoles, bearing a bulky methylcyclohexyl substituent, can be valuable intermediates for further functionalization, allowing for the introduction of this lipophilic group into a variety of molecular scaffolds.

Furthermore, the azide group of this compound can participate in other types of cyclization reactions. For instance, intramolecular reactions, where the reacting partner is present within the same molecule, can lead to the formation of fused heterocyclic systems. The steric hindrance imparted by the geminal methyl and azido (B1232118) groups on the cyclohexane (B81311) ring can direct the stereochemical outcome of these cyclizations, providing a pathway to complex, three-dimensional structures.

Fueling Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large and diverse collections of chemical compounds, known as libraries, for high-throughput screening in drug discovery and materials science. The robust and reliable nature of reactions involving the azide group makes this compound an attractive building block for this purpose.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is particularly well-suited for combinatorial library synthesis due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. By reacting this compound with a diverse set of terminal alkynes, a library of triazoles, each bearing the constant 1-methylcyclohexyl moiety and a variable substituent from the alkyne, can be readily generated. This approach allows for the systematic exploration of the chemical space around a core scaffold.

The generation of such libraries is crucial for identifying new lead compounds in drug discovery. The lipophilic 1-methylcyclohexyl group can significantly influence the pharmacokinetic properties of the library members, such as their membrane permeability and metabolic stability. While specific large-scale library syntheses using this compound are not widely reported, the principles of combinatorial chemistry strongly support its potential in this area.

A Tool for the Functionalization of Complex Molecular Architectures

The late-stage functionalization of complex molecules, such as natural products or drug candidates, is a powerful strategy for modifying their biological activity and properties without the need for a complete de novo synthesis. The introduction of an azide group, followed by its subsequent transformation, is a valuable technique in this regard.

While direct C-H azidation of a methylcyclohexane (B89554) core to produce this compound is a challenging transformation, the use of this compound as a reagent to introduce the azidomethylcyclohexyl group onto other complex molecules is a feasible approach. For instance, nucleophilic substitution reactions where the azide acts as a nucleophile are a common method for its installation.

Q & A

Q. How can researchers ensure reproducibility in azide kinetic studies?

- Methodological Answer : Publish raw datasets (e.g., time-resolved NMR spectra) in open repositories. Use IUPAC-standardized reporting for reaction conditions (e.g., solvent activity coefficients, exact catalyst loadings). Collaborative inter-lab validation minimizes instrumentation bias .

- Case Example : A multi-center study comparing DSC decomposition profiles identifies instrument-specific artifacts (e.g., heating rate calibration errors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.